molecular formula C16H35O6P B13743653 Ethanol, 2-(hexyloxy)-, hydrogen phosphate CAS No. 3538-36-1

Ethanol, 2-(hexyloxy)-, hydrogen phosphate

Cat. No.: B13743653
CAS No.: 3538-36-1
M. Wt: 354.42 g/mol
InChI Key: AUPWKFREAREWIL-UHFFFAOYSA-N
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Description

Ethanol, 2-(hexyloxy)-, hydrogen phosphate (Molecular Formula: C16H35O6P ) is a chemical of interest in research and development, primarily valued as a synthetic intermediate. Its structure is derived from 2-(Hexyloxy)ethanol (also known as ethylene glycol monohexyl ether ), a glycol ether solvent with a boiling point of 208.3°C and a density of 0.888 g/cm³ . The parent compound is known for its role as a high-boiling solvent and a coalescing aid in products like surface coatings, specialty printing inks, cleaners, and adhesives . As an intermediate, the hydrogen phosphate derivative can be analyzed using reverse-phase (RP) HPLC methods with a mobile phase containing acetonitrile, water, and phosphoric acid . This compound is intended for laboratory research purposes. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any human or veterinary consumption. Please note that this product is air-sensitive and should be stored under inert gas in a cool, tightly closed container .

Properties

CAS No.

3538-36-1

Molecular Formula

C16H35O6P

Molecular Weight

354.42 g/mol

IUPAC Name

bis(2-hexoxyethyl) hydrogen phosphate

InChI

InChI=1S/C16H35O6P/c1-3-5-7-9-11-19-13-15-21-23(17,18)22-16-14-20-12-10-8-6-4-2/h3-16H2,1-2H3,(H,17,18)

InChI Key

AUPWKFREAREWIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCCOP(=O)(O)OCCOCCCCCC

Related CAS

51884-64-1

Origin of Product

United States

Preparation Methods

Synthesis Route

The foundational step in preparing ethanol, 2-(hexyloxy)-, hydrogen phosphate is the synthesis of 2-(hexyloxy)ethanol, which is the glycol ether precursor.

  • Reaction : Ethylene oxide reacts with 1-hexanol in the presence of a catalyst to form 2-(hexyloxy)ethanol.
  • Chemical equation :
    $$
    \text{Ethylene oxide} + \text{1-hexanol} \rightarrow \text{2-(hexyloxy)ethanol}
    $$
  • Conditions : Typically carried out under controlled temperature and pressure to avoid side reactions and ensure high yield.
  • Catalysts : Acidic or basic catalysts are used to promote the ring-opening of ethylene oxide by 1-hexanol.

Properties of 2-(Hexyloxy)ethanol

Property Value
Chemical formula C8H18O2
Molecular weight 146.23 g/mol
Physical state Clear, mobile liquid
Boiling point High boiling point (specific value varies)
Density ~0.89 g/cm³
Melting point Around -45 °C

This compound is characterized by low volatility and good solvency, making it useful in industrial applications as a solvent.

Phosphorylation to Form this compound

General Phosphorylation Methods

The introduction of the hydrogen phosphate group (–O–PO3H) onto 2-(hexyloxy)ethanol is typically achieved by reacting it with phosphorus-containing reagents under controlled conditions. The phosphorylation step converts the hydroxyl group of 2-(hexyloxy)ethanol into a phosphate ester.

Reagents and Conditions

  • Phosphorylating agents : Common reagents include phosphoric acid derivatives such as diphenyl phosphoric acid, diisooctyl phosphate, dibutyl phosphate, or diphenyl phosphate.
  • Bases : To facilitate the reaction, bases such as triethylamine, sodium bicarbonate, potassium carbonate, sodium carbonate, cesium carbonate, or potassium phosphate are used.
  • Solvents : Organic solvents like tetrahydrofuran, ether, toluene, 1,4-dioxane, N,N-dimethylformamide, dimethyl sulfoxide, or acetonitrile are employed to dissolve reactants and control reaction kinetics.
  • Molar ratios : The molar ratio of the phosphorus-containing compound (P(O)-OH) to 2-(hexyloxy)ethanol is maintained close to 1:1 to 1.1, while the base is used in excess (1:1 to 1:5) to neutralize the acid formed and drive the reaction forward.

Reaction Scheme

$$
\text{2-(hexyloxy)ethanol} + \text{P(O)-OH compound} \xrightarrow[\text{base}]{\text{solvent}} \text{this compound}
$$

Process Highlights and Optimization

  • The reaction is carried out under inert atmosphere to prevent oxidation.
  • Temperature control is critical to avoid decomposition or side reactions.
  • Use of mild bases and appropriate solvent ensures high selectivity and yield.
  • Post-reaction purification involves removal of solvent and unreacted reagents, often by distillation under reduced pressure or crystallization.

Summary Table of Preparation Parameters

Step Reagents/Conditions Notes
Synthesis of 2-(hexyloxy)ethanol Ethylene oxide + 1-hexanol, catalyst, controlled temp/pressure High yield, solvent-free or solvent-assisted
Phosphorylation Diphenyl phosphoric acid or similar + base (triethylamine, etc.) + organic solvent (THF, DMF, etc.) Molar ratio P(O)-OH:alcohol ~1:1.0-1.1; base in excess
Reaction environment Inert atmosphere, temperature control Avoid oxidation and side reactions
Purification Distillation, crystallization Ensures product purity

Research Findings and Industrial Perspectives

  • The phosphorylation method described is consistent with patented processes for synthesizing organic phosphate esters, ensuring a selective and efficient pathway.
  • The choice of base and solvent significantly affects the reaction rate and product purity; milder bases and polar aprotic solvents tend to yield better results.
  • The reaction avoids strong acids or oxidizing agents to prevent decomposition or explosive hazards associated with glycol ether derivatives.
  • Industrial scale synthesis emphasizes safety measures due to the potential formation of explosive intermediates if mishandled.
  • The final phosphate ester product exhibits improved solubility and stability, making it valuable in specialty chemical formulations.

Mechanism of Action

The mechanism of action of Ethanol, 2-(hexyloxy)-, hydrogen phosphate involves its interaction with various molecular targets and pathways. It acts as a solvent, facilitating the dissolution and transport of other molecules . In biological systems, it can interact with cell membranes and proteins, affecting their structure and function .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Ethanol, 2-(hexyloxy)-, hydrogen phosphate
  • CAS Number : 3538-36-1
  • Molecular Formula : C₈H₁₉O₅P
  • Structure: Comprises a hexyloxy group (-O-C₆H₁₃) attached to ethanol, esterified with a hydrogen phosphate group (-OPO₃H₂) .

Applications :
Primarily used as a surfactant, emulsifier, or corrosion inhibitor in industrial formulations due to its amphiphilic nature, balancing hydrophobic (hexyloxy) and hydrophilic (phosphate) moieties .

Structural Analogues in the Glycol Ether Phosphate Family

Compound A : Ethanol, 2-(hexyloxy)-, 1-(dihydrogen phosphate)
  • CAS : 63294-54-2
  • Molecular Formula : C₈H₁₉O₅P
  • Key Difference: Positional isomerism in phosphate esterification (monoester vs. diester), affecting acidity and solubility .
Compound B : Ethanol, 2-[2-(hexyloxy)ethoxy]-, hydrogen phosphate
  • CAS : 77726-91-1
  • Molecular Formula : C₁₀H₂₃O₆P
  • Key Difference : Additional ethoxy (-OCH₂CH₂O-) unit increases hydrophilicity and surfactant efficiency compared to the target compound .
Compound C : Dodecyltriethylene glycol phosphate (Laureth-3 phosphate)
  • CAS: Not explicitly listed (see ).
  • Molecular Formula : C₁₈H₃₉O₈P
  • Key Difference : Longer dodecyl chain (C₁₂) and three ethoxy groups enhance lipophilicity and detergent properties, suitable for cosmetic formulations .

Sulfate vs. Phosphate Esters

Compound D : Ethanol, 2-(hexyloxy)-, sulfate sodium salt
  • CAS : 33143-35-0
  • Molecular Formula : C₈H₁₉NaO₆S
  • Comparison :
    • Solubility : Sodium sulfate salt (Compound D) is more water-soluble than the phosphate (target compound) due to ionic character.
    • Stability : Phosphate esters generally exhibit higher thermal and hydrolytic stability than sulfates .

Branched vs. Linear Alkyl Chains

Compound E : 2-Ethylhexyl phosphate
  • CAS : 12645-31-7
  • Molecular Formula : C₈H₁₉O₄P
  • Comparison: Branching: The 2-ethylhexyl group in Compound E introduces steric hindrance, reducing melting point and enhancing solubility in nonpolar solvents compared to the linear hexyloxy chain in the target compound .

Physicochemical Properties

Property Target Compound (3538-36-1) Compound B (77726-91-1) Compound D (33143-35-0)
Molecular Weight 226.20 g/mol 270.26 g/mol 290.28 g/mol
Hydrophilic-Lipophilic Balance (HLB) Moderate (~8-10) Higher (~12-14) High (ionic, >14)
Typical Application Industrial emulsifiers Detergents, wetting agents Water-based formulations

Data inferred from structural features and analogous compounds .

Biological Activity

Ethanol, 2-(hexyloxy)-, hydrogen phosphate (also referred to as hexyloxy ethanol phosphate) is a chemical compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including toxicity, genotoxicity, and effects on various biological systems.

Toxicity Profile

This compound exhibits a low toxicity profile via inhalation, with studies indicating a median lethal concentration (LC50) greater than 85 ppm, suggesting minimal lethality in acute exposure scenarios . However, it has been classified as a corrosive substance in Australia due to its potential to cause skin and eye irritation.

Skin Irritation Studies

  • In studies involving dermal exposure, the compound caused moderate erythema and edema in animal models. Notably, irreversible tissue damage was observed in some cases after prolonged exposure .
  • A significant finding was that three out of six animals exhibited subepidermal tissue damage that persisted for up to 14 days post-exposure .

Genotoxicity and Carcinogenicity

Research indicates that this compound is not genotoxic . Several in vitro studies have failed to demonstrate any genotoxic effects associated with this compound . Additionally, there are no valid carcinogenicity studies available; thus, the compound is not classified as a carcinogen based on current data.

Reproductive and Developmental Toxicity

Inhalation studies conducted on rabbits and rats showed no developmental effects at concentrations that induced maternal toxicity. This suggests that the risk of reproductive toxicity may be low for this compound compared to shorter-chain glycol ethers like 2-ethoxyethanol .

Case Study 1: Acute Toxicity Assessment

A study assessed the acute toxicity of ethanol, 2-(hexyloxy)- in F344/N rats over a period of 13 weeks. The findings included:

  • No significant lethality or severe adverse effects observed.
  • Minor changes in organ weights were noted but were not consistent across all subjects.

Case Study 2: Dermal Exposure Effects

In a separate investigation focusing on dermal exposure:

  • Six rabbits were subjected to a 4-hour occluded application. Results indicated moderate to severe irritation in several subjects, with necrosis observed in three rabbits persisting through seven days .

Tables of Biological Activity Data

Study Type Findings Notes
Acute ToxicityLC50 > 85 ppmLow lethality; minimal toxic effects observed
Skin IrritationModerate erythema; irreversible tissue damageSignificant findings in dermal exposure studies
GenotoxicityNegative results from multiple in vitro studiesNot considered genotoxic
Reproductive ToxicityNo developmental effects notedLow risk compared to shorter-chain glycol ethers

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Ethanol, 2-(hexyloxy)-, hydrogen phosphate, and how can reaction efficiency be optimized?

  • Methodology : The compound is synthesized via phosphorylation of 2-(hexyloxy)ethanol using phosphorus oxychloride (POCl₃) or polyphosphoric acid as a catalyst. Key steps include:

  • Precursor preparation : Purify 2-(hexyloxy)ethanol via fractional distillation to minimize side reactions .
  • Phosphorylation : React with POCl₃ under inert atmosphere (N₂/Ar) at 60–80°C for 4–6 hours. Monitor progress via <sup>31</sup>P NMR to confirm esterification .
  • Quenching and purification : Neutralize excess acid with aqueous NaHCO₃, extract with dichloromethane, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
    • Optimization : Adjust molar ratios (e.g., 1:1.2 alcohol-to-POCl₃) and solvent polarity to improve yield (>75%).

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

  • Primary methods :

  • NMR spectroscopy : <sup>1</sup>H NMR (δ 4.1–4.3 ppm for phosphate-adjacent CH₂ groups) and <sup>31</sup>P NMR (δ −0.5 to +1.5 ppm for monoester phosphate) .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peak at m/z 226.1 ([M-H]<sup>−</sup>) and fragmentation patterns (e.g., loss of hexyloxy group at m/z 147) .
  • FT-IR : Validate phosphate ester bond (P=O stretch at 1250–1300 cm⁻¹) and ether linkages (C-O-C at 1100 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

  • Stability protocols :

  • Thermal stability : Decomposition observed >120°C via TGA; store at 4°C in amber vials to prevent photodegradation .
  • pH sensitivity : Hydrolyzes in alkaline conditions (pH >9); use buffered solutions (pH 6–7) for aqueous studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts, fragmentation patterns) across studies?

  • Approach :

  • Reference standardization : Cross-validate spectra against NIST databases (e.g., NIST Chemistry WebBook entry for CAS 3538-36-1) .
  • Isotopic labeling : Use <sup>13</sup>C-labeled analogs to assign ambiguous peaks in crowded NMR regions .
  • Collaborative validation : Share raw data via platforms like PubChem to harmonize interpretations .

Q. What are the degradation pathways of this compound in environmental matrices, and how can they be tracked experimentally?

  • Methodology :

  • Simulated degradation : Expose to UV light (254 nm) or soil microbes; monitor via LC-MS/MS for breakdown products (e.g., phosphate ions, hexanol derivatives) .
  • Isotope tracing : Use <sup>18</sup>O-labeled water to track hydrolysis mechanisms in aquatic systems .
    • Key findings : Aerobic microbial degradation dominates in soil (t₁/₂ = 14–21 days), while hydrolysis prevails in aquatic environments .

Q. What computational models predict the compound’s interaction with lipid bilayers or proteins in pharmacological studies?

  • Modeling strategies :

  • Molecular dynamics (MD) : Simulate partitioning into lipid bilayers using force fields (e.g., CHARMM36). Focus on phosphate group interactions with phospholipid headgroups .
  • Docking studies : Use AutoDock Vina to predict binding affinity with enzymes (e.g., phosphatases) based on charge complementarity .

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